3-Pyrrolidinecarbonyl chloride
Description
Overview of Acyl Chlorides in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. savemyexams.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom. fiveable.me This substitution significantly enhances the electrophilicity of the carbonyl carbon, making acyl chlorides highly reactive towards nucleophiles. organicchemistrytutor.com Their heightened reactivity compared to the corresponding carboxylic acids makes them valuable intermediates in a multitude of organic transformations. savemyexams.comsavemyexams.com
The primary utility of acyl chlorides lies in nucleophilic acyl substitution reactions. masterorganicchemistry.comkhanacademy.org This type of reaction proceeds via an addition-elimination mechanism, where a nucleophile initially attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is reformed. libretexts.org
Common applications of acyl chlorides in organic synthesis include the formation of:
Esters: Through reaction with alcohols or phenols. This method is often preferred over direct esterification from carboxylic acids due to faster reaction rates and higher yields. savemyexams.comsavemyexams.com
Amides: By reacting with ammonia (B1221849) or primary/secondary amines. savemyexams.comsavemyexams.com
Acid Anhydrides: Via reaction with a carboxylate salt. masterorganicchemistry.com
The synthesis of acyl chlorides is most commonly achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. savemyexams.comsavemyexams.comorgoreview.com The reaction with thionyl chloride is particularly common, converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. organicchemistrytutor.comorgoreview.com
Significance of the Pyrrolidine (B122466) Moiety in Chemical Structures
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and FDA-approved drugs. nih.gov The significance of the pyrrolidine moiety stems from several key physicochemical properties:
Structural Rigidity and 3D Coverage: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater three-dimensional exploration of chemical space compared to its aromatic counterpart, pyrrole. This "pseudorotation" phenomenon is advantageous for designing molecules that can fit into complex protein binding sites. nih.govnih.govresearchgate.net
Stereochemistry: The pyrrolidine ring often contains stereogenic centers, allowing for the creation of diverse stereoisomers. The spatial orientation of substituents can significantly influence a molecule's biological activity by affecting its binding to specific protein targets. nih.govnih.govresearchgate.net
Physicochemical Properties: The presence of the nitrogen atom imparts basicity and hydrophilicity, which can be crucial for a drug's pharmacokinetic profile. bohrium.comtandfonline.com
These features make the pyrrolidine scaffold a versatile building block for developing novel therapeutic agents targeting a wide range of diseases. nih.govbohrium.com
Research Landscape of Pyrrolidinecarbonyl Chloride Derivatives
Derivatives of pyrrolidinecarbonyl chloride are actively being investigated in various fields of chemical and medicinal research. These compounds serve as reactive intermediates to introduce the valuable pyrrolidine motif into larger, more complex molecules. The presence of the reactive acyl chloride group facilitates the formation of stable amide and ester linkages, making them useful synthons. cymitquimica.com
Research has demonstrated the utility of pyrrolidinecarbonyl chloride derivatives in the synthesis of a wide array of biologically active compounds. For instance, they have been employed as building blocks for:
Enzyme inhibitors: Including inhibitors for cathepsin K (relevant for osteoporosis) and dipeptidyl peptidase-4 (DPP-4) for diabetes management.
Antiviral agents: Specifically in the development of HIV inhibitors.
Mitosane and isimitosane analogues: These are related to the mitomycin family of anticancer agents. The Friedel-Crafts reaction of (S)-1-(trifluoroacetyl)-2-pyrrolidinecarbonyl chloride with substituted aromatic compounds is a key step in their synthesis. researchgate.net
Furthermore, the reactivity of pyrrolidinecarbonyl chlorides is harnessed in creating libraries of compounds for high-throughput screening. For example, various pyrrolidine carboxamides have been synthesized to discover inhibitors of enzymes like InhA from Mycobacterium tuberculosis. nih.gov The choice of synthetic method, such as using oxalyl chloride or peptide coupling agents, can be critical when dealing with less reactive amines. nih.gov The structural diversity achievable through substitutions on the pyrrolidine ring allows for extensive structure-activity relationship (SAR) studies. bohrium.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCGZJIGFPIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrrolidinecarbonyl Chloride and Analogues
Established Synthetic Routes to Pyrrolidinecarbonyl Chlorides
The synthesis of pyrrolidinecarbonyl chlorides, including the 3-substituted isomer, is frequently accomplished through robust and well-documented chemical transformations. These methods typically involve the activation of a carboxylic acid precursor or the direct carbonylation of a pyrrolidine (B122466) nitrogen.
Conventional Halogenation Methods from Corresponding Carboxylic Acids
The most direct and common method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a halogenating agent. For the synthesis of 3-pyrrolidinecarbonyl chloride, this involves the conversion of N-protected 3-pyrrolidinecarboxylic acid. The nitrogen atom is typically protected to prevent unwanted side reactions.
Two of the most widely used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). rsc.orgchemicalbook.com The reaction with thionyl chloride is effective and produces gaseous byproducts (SO₂ and HCl), which can be easily removed. rsc.orgprepchem.com For instance, 2-pyrrolidone-5-carboxylic acid is readily converted to 2-pyrrolidone-5-carbonyl chloride by stirring with thionyl chloride, often with gentle heating. prepchem.com However, the conditions can sometimes be harsh and may lead to racemization in chiral substrates. researchgate.netijprs.com
Oxalyl chloride is often considered a milder and more selective reagent. chemicalbook.comresearchgate.net It reacts under gentler conditions, typically at room temperature, and also generates volatile byproducts (CO, CO₂, and HCl), simplifying the product isolation. researchgate.netnih.gov The reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). nih.gov This method is particularly advantageous for substrates that are sensitive to the higher temperatures or stronger acidity associated with thionyl chloride. chemicalbook.com
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
|---|---|---|
| Reactivity | High, often requires heating. rsc.org | High, typically reacts at room temperature. researchgate.net |
| Byproducts | SO₂ (gas), HCl (gas). prepchem.com | CO (gas), CO₂ (gas), HCl (gas). nih.gov |
| Conditions | Can be harsh, potentially causing racemization or side reactions. ijprs.com | Generally mild and selective. chemicalbook.com |
| Catalyst | Pyridine can be used to accelerate the reaction. rsc.org | Often requires a catalytic amount of DMF. nih.gov |
Phosgenation and Analogous Procedures in Pyrrolidine Derivatization
An alternative route to certain pyrrolidinecarbonyl chlorides, specifically N-substituted variants (carbamoyl chlorides), involves the use of phosgene (B1210022) (COCl₂) or its safer equivalents like triphosgene. google.comgoogle.com This method is applicable to the synthesis of 1-pyrrolidinecarbonyl chloride and its analogues from the corresponding secondary amine.
The reaction involves the direct acylation of the pyrrolidine nitrogen. For example, the synthesis of 3-phenoxy-1-pyrrolidinecarbonyl chloride is achieved by the dropwise addition of 1-benzyl-3-phenoxypyrrolidine (B8591131) to a solution of phosgene in an inert solvent like methylene (B1212753) chloride. prepchem.com Similarly, 3-(3,5-dichlorophenoxy)-1-pyrrolidinecarbonyl chloride can be prepared from the corresponding pyrrolidine precursor using a solution of phosgene in benzene. prepchem.com These procedures highlight a method for creating N-acyl chloride functionality directly on a pre-functionalized pyrrolidine ring.
| Precursor | Product | Reagent | Reference |
|---|---|---|---|
| 1-Benzyl-3-phenoxypyrrolidine | 3-Phenoxy-1-pyrrolidinecarbonyl Chloride | Phosgene | prepchem.com |
| 3-(3,5-Dichlorophenoxy)pyrrolidine | 3-(3,5-Dichlorophenoxy)-1-pyrrolidinecarbonyl Chloride | Phosgene | prepchem.com |
Stereoselective Synthesis Approaches for Chiral Pyrrolidinecarbonyl Chlorides
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. For chiral pyrrolidinecarbonyl chlorides, several stereoselective strategies have been developed to control the absolute configuration of the stereocenters.
Chiral Pool Strategies Utilizing Pyrrolidine Precursors
The "chiral pool" approach leverages naturally occurring, inexpensive, and enantiomerically pure starting materials. d-nb.info The pyrrolidine ring system is particularly amenable to this strategy, with L-proline and L-hydroxyproline being prominent chiral precursors. nih.govmdpi.com
In this strategy, a commercially available chiral pyrrolidine, such as (S)-proline or (R)-proline, serves as the foundational scaffold. d-nb.infomdpi.com The synthesis of a chiral this compound would begin with the corresponding enantiomer of 3-pyrrolidinecarboxylic acid. This chiral acid, which can be derived from precursors like 4-hydroxyproline, is then subjected to N-protection followed by halogenation using the conventional methods described in section 2.1.1. The key advantage is that the stereochemistry at the C3 position is established from the outset by the choice of the starting material, thereby avoiding the need for asymmetric induction or chiral resolution at a later stage.
| Precursor | Typical Use |
|---|---|
| (S)-Proline / (R)-Proline | Source for chiral 2-substituted pyrrolidines; can be converted to other derivatives. mdpi.com |
| (2S,4R)-4-Hydroxy-L-proline | Source for chiral 4-substituted pyrrolidines; can be modified to access 3-substituted systems. nih.gov |
| (S)-Pyroglutamic acid | A lactam derivative of glutamic acid used for synthesizing various chiral pyrrolidones. |
Enantioselective Deprotonation Routes
A highly sophisticated strategy for creating chiral centers adjacent to a nitrogen atom involves enantioselective deprotonation. This method has been extensively developed for the C2-functionalization of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov The process utilizes a complex of a strong, sterically hindered base (e.g., sec-butyllithium) and a chiral ligand, most famously (-)-sparteine (B7772259) or a sparteine (B1682161) surrogate. researchgate.netacs.orgnih.gov
This chiral base complex selectively removes one of a pair of enantiotopic protons at a prochiral center, generating a configurationally stable organolithium species. researchgate.netnih.gov This chiral intermediate is then trapped by an electrophile. While extensively documented for the C2 position, this principle can be applied to the C3 position. The synthetic sequence would involve:
Enantioselective deprotonation of N-Boc-pyrrolidine at the C3 position with a chiral base.
Trapping the resulting chiral 3-lithiopyrrolidine intermediate with carbon dioxide (CO₂) to form an N-Boc-3-pyrrolidinecarboxylic acid with high enantiomeric excess.
Conversion of the carboxylic acid to the target this compound using a mild halogenating agent like oxalyl chloride.
This route offers an elegant way to establish the C3 stereocenter with high enantioselectivity starting from an achiral precursor. organic-chemistry.orgnih.gov
| Component | Role | Example |
|---|---|---|
| Substrate | Prochiral starting material | N-Boc-pyrrolidine |
| Base | Proton abstraction | sec-Butyllithium (s-BuLi) acs.org |
| Chiral Ligand | Induces enantioselectivity by forming a chiral complex with the base | (-)-Sparteine nih.gov |
| Electrophile | Traps the chiral organolithium intermediate | CO₂ (to form a carboxylic acid) |
Green Chemistry Principles in Pyrrolidinecarbonyl Chloride Synthesis
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of valuable chemical intermediates like this compound and its analogues. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus include the adoption of greener solvent systems and the design of synthetic routes with high atom economy.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution and pose health risks. Research has increasingly focused on replacing these with safer and more sustainable alternatives or eliminating them altogether.
One prominent green approach is the use of aqueous media for reactions that traditionally require anhydrous conditions. For instance, the synthesis of amides from acyl chlorides, a fundamental reaction for a compound like this compound, can be successfully performed in an aqueous solution of the surfactant TPGS-750-M. researchgate.net This method not only avoids hazardous solvents but also facilitates a chromatography-free scalable process and allows for the recycling of the surfactant solution. researchgate.net Similarly, a water-ethanol mixture has been proven to be an effective and environmentally benign medium for the one-pot, three-component synthesis of substituted pyrrolidine-2-one derivatives, using the biodegradable supramolecular catalyst β-cyclodextrin. bohrium.comrsc.orgrsc.org This system avoids the need for metal catalysts and volatile organic solvents, operating efficiently at room temperature. bohrium.comrsc.org
Bio-based solvents represent another frontier in green solvent technology. Cyrene™, a solvent derived from cellulose (B213188), has emerged as a viable, biodegradable alternative to common dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org A protocol for synthesizing amides from acid chlorides using Cyrene™ has been developed, which significantly reduces waste and increases molar efficiency, partly due to a simple aqueous work-up procedure for solvent removal. rsc.org
Solvent-free, or solid-state, reaction conditions offer the ultimate solution to solvent-related waste. Mechanochemistry, where mechanical force is used to induce chemical reactions, has been applied to the synthesis of spiro [indole-pyrrolidine] derivatives. nih.gov This method is performed at ambient temperature, requires short reaction times, and produces excellent yields without the need for any solvent, representing a highly efficient and clean synthetic route. nih.gov Likewise, solvent-free conditions using ionic liquid catalysts derived from L-Pyrrolidine-2-carboxylic acid have been developed for other heterocyclic syntheses, showcasing the potential for such systems. scirp.org
| Solvent System | Reaction Type | Key Advantages | Source |
|---|---|---|---|
| Aqueous TPGS-750-M | Amide synthesis from acyl chloride | Avoids hazardous solvents, chromatography-free, recyclable system | researchgate.net |
| Water-Ethanol with β-cyclodextrin | Synthesis of pyrrolidine-2-ones | Biodegradable catalyst, avoids volatile organic solvents, mild conditions | bohrium.comrsc.orgrsc.org |
| Cyrene™ (Bio-based) | Amide synthesis from acid chlorides | Replaces toxic solvents (DMF, DCM), waste minimization, high molar efficiency | rsc.org |
| Solvent-Free (Mechanochemistry) | Synthesis of spiro [indole-pyrrolidine] derivatives | No solvent waste, short reaction times, high yields, ambient temperature | nih.gov |
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful. Catalytic reactions are particularly valuable in this regard as they allow for the creation of complex molecules from simpler ones with minimal generation of byproducts. acs.org
Waste minimization extends beyond the reaction itself to include the entire process, from starting materials to final purification. A notable industrial example of waste minimization is a patented method for preparing acyl chlorides by resourcefully utilizing the still residues from a previous rectification process. google.com This circular approach turns waste into a valuable resource, significantly increasing the total product yield to over 83% and ensuring high purity (over 98%), while minimizing the final waste output. google.com
The design of catalytic, one-pot multicomponent reactions is a powerful strategy for maximizing atom economy. scirp.org These reactions combine multiple reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing solvent and energy use, and decreasing waste generation. scirp.orgrsc.org The transition metal-catalyzed addition of C-H bonds across unsaturated systems is a prime example of a reaction that builds molecular complexity with 100% atom economy. rsc.org Applying such principles to the synthesis of pyrrolidine-based structures is a key goal for sustainable chemistry.
| Strategy | Description | Example/Application | Source |
|---|---|---|---|
| Catalytic Processes | Using catalysts to enable reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents. | Transition metal-catalyzed hydrocarbonations of alkenes offer a route to C-C bonds with complete atom economy. | acs.orgrsc.org |
| Waste Valorization | Converting byproducts and waste streams into valuable materials. | Recycling acyl chloride rectifying still residues to synthesize more acyl chloride, turning waste into wealth. | google.com |
| High-Value Byproducts | Designing syntheses where byproducts, like hydrochloric acid, are commercially useful. | Sustainable chlorine chemistry for acyl chloride production. | nih.gov |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form a product that contains portions of all reactants. | One-pot synthesis of bioactive heterocyclic compounds under solvent-free conditions to reduce steps and waste. | scirp.org |
Reactivity and Reaction Mechanisms of Pyrrolidinecarbonyl Chlorides
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group in 3-pyrrolidinecarbonyl chloride is highly susceptible to attack by nucleophiles. This reactivity is the basis for its primary application in organic synthesis, particularly in the formation of amides and esters. The reaction proceeds via the classic nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.
One of the most common applications of this compound is the synthesis of amides through its reaction with primary and secondary amines. This reaction, often called amidation, is typically high-yielding and proceeds under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. nih.gov A base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIEA), is often added to neutralize the hydrochloric acid (HCl) byproduct. nih.govgoogle.com
The reaction has been successfully used with a variety of amines. For instance, 1-pyrrolidinecarbonyl chloride, a related compound, has been reacted with NH-1,2,3-triazole to produce the corresponding amide in a 92% yield. google.com In another example, N-(2-(2-(3-(1-Tricyclo[3.3.1.13,7]decyl)-4-fluorophenyl)thiazol-4-yl) ethyl)pyrrolidin-1-yl-carboxamide was prepared by reacting 1-pyrrolidinecarbonyl chloride with the appropriate amine precursor. nih.gov
However, the reactivity can be influenced by the electronic properties of the amine. Studies on the synthesis of pyrrolidine (B122466) carboxamide libraries have shown that anilines bearing strong electron-withdrawing groups may not react efficiently under standard coupling conditions. nih.gov In such cases, converting the corresponding pyrrolidine carboxylic acid to the more reactive acyl chloride is a successful strategy to achieve the desired amide product. nih.gov
Table 1: Examples of Amide Formation Reactions
| Amine Reactant | Product | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| NH-1,2,3-triazole | 1-(1H-1,2,3-triazole-1-carbonyl)pyrrolidine | 1-pyrrolidinecarbonyl chloride | 92% | google.com |
| 2-{2-[3-(1-Tricyclo[3.3.1.13,7]decyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine | N-(2-(2-(3-(1-Tricyclo[3.3.1.13,7]decyl)-4-fluorophenyl)thiazol-4-yl) ethyl)pyrrolidin-1-yl-carboxamide | 1-pyrrolidinecarbonyl chloride, Et₃N, EtOAc, 0 °C to RT | 46% | nih.gov |
Note: The table includes examples using the closely related 1-pyrrolidinecarbonyl chloride due to its documented use in similar reactions.
This compound and its derivatives readily react with alcohols and phenols to form esters. cymitquimica.com This esterification process follows the same nucleophilic acyl substitution pathway as amide formation. The reaction is typically performed in the presence of a base to scavenge the HCl produced.
A notable example is the O-acylation of calixarenes. In one study, (S)-5-Oxo-2-pyrrolidinecarbonyl chloride was reacted with p-t-butylphenol in the presence of sodium hydride (NaH) to yield p-t-butylphenyl (S)-5-oxo-2-pyrrolidinecarboxylate with a 60% yield. oup.com The same acyl chloride was used to functionalize larger calix google.comarene and calix arene structures, demonstrating its utility in modifying complex phenols. oup.com The reaction involves forming the alkoxide or phenoxide in situ with a base like NaH, which then acts as the nucleophile. oup.com
Besides alcohols, other nucleophiles can be acylated. For example, pyrrolidine derivatives can be prepared by reacting a suitable precursor with an active esterifying agent and then with hydrogen sulfide (B99878) in the presence of a base to form thiocarboxylic acids. google.com
Table 2: Examples of Esterification Reactions
| Alcohol/Phenol Reactant | Product | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| p-t-Butylphenol | p-t-Butylphenyl (S)-5-oxo-2-pyrrolidinecarboxylate | (S)-5-Oxo-2-pyrrolidinecarbonyl chloride, NaH | 60% | oup.com |
| 25,26,27,28-Tetrahydroxy-5,11,17,23-tetra-t-butylcalix google.comarene | 25,27-Bis[(S)-5-oxo-2-pyrrolidinylcarbonyloxy]-26,28-dihydroxy-5,11,17,23-tetra-t-butylcalix google.comarene | (S)-5-Oxo-2-pyrrolidinecarbonyl chloride, NaH, THF | — | oup.com |
Pyrrolidinecarbonyl chlorides can react with potent carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) to form ketones. This provides a method for creating a carbon-carbon bond at the carbonyl position. The reaction involves the nucleophilic addition of the organometallic reagent to the acyl chloride.
Patents describing the synthesis of NK1 antagonists mention the use of organometallic reagents in synthetic pathways involving pyrrolidine structures. google.comgoogle.com For instance, the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and the chiral ligand (-)-sparteine (B7772259) generates a configurationally stable organolithium intermediate. ua.es The subsequent reaction of this chiral organolithium species with an electrophile like 1-pyrrolidinecarbonyl chloride results in the formation of a chiral amide, demonstrating the utility of this reaction in asymmetric synthesis. researchgate.netua.es
Reduction Reactions of the Carbonyl Chloride Moiety
The carbonyl chloride group is readily reducible to a primary alcohol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction must be carried out under strictly anhydrous conditions, typically in an ether solvent like THF, to prevent the violent reaction of the hydride reagent with water and the hydrolysis of the starting acyl chloride. This reduction converts the acyl chloride into the corresponding 3-pyrrolidinemethanol derivative.
Hydrolysis Pathways and Stability Considerations
Like most acyl chlorides, this compound and its derivatives are sensitive to moisture. cymitquimica.com In the presence of water, the compound undergoes rapid hydrolysis to form the corresponding 3-pyrrolidinecarboxylic acid and hydrochloric acid. smolecule.com
This reactivity necessitates careful handling and storage procedures. The compound should be stored under anhydrous conditions, for example, in a desiccator or under an inert atmosphere of nitrogen or argon, to prevent degradation. Reactions involving this compound are typically performed in anhydrous solvents to ensure the integrity of the reagent and prevent unwanted side reactions.
Electrophilic Aromatic Substitution Reactions Utilizing Pyrrolidinecarbonyl Chloride Derivatives
While this compound itself is a reagent for nucleophilic substitution, it can be used to create molecules that subsequently participate in electrophilic aromatic substitution (EAS) reactions. The most common example is the Friedel-Crafts acylation, where an acyl group is attached to an aromatic ring.
In a typical Friedel-Crafts acylation, an acyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion is then attacked by the nucleophilic aromatic ring. masterorganicchemistry.com To use a pyrrolidinecarbonyl chloride in this manner, the pyrrolidine nitrogen must typically be protected with an electron-withdrawing group (e.g., Boc, Cbz, or another acyl group). This protection prevents the Lewis acid from coordinating with the basic nitrogen atom, which would deactivate the catalyst and the substrate. The protected pyrrolidinecarbonyl chloride can then be used to acylate aromatic compounds, yielding aryl pyrrolidinyl ketones. The use of Lewis acids as catalysts for such electrophilic substitutions is a documented strategy. vulcanchem.com
Based on a comprehensive review of available scientific literature, there is a notable lack of specific, detailed research focusing exclusively on the cyclization reactions of this compound. While acyl chlorides are a well-studied class of compounds known for their utility in a variety of reactions, including cyclizations, the application of this compound in this specific context is not extensively documented in readily accessible scholarly articles or patents.
The reactivity of this compound is primarily centered around its function as an acylating agent. It is typically employed to introduce the 3-pyrrolidinecarbonyl moiety onto various nucleophiles, such as amines, alcohols, and phenols. These reactions are generally straightforward acyl substitutions.
For a cyclization reaction to occur, the molecule must typically possess a second reactive site that can interact with the carbonyl chloride group or the resulting acylated intermediate. This can happen in two primary ways:
Intramolecular Cyclization: The starting material containing the this compound would need another nucleophilic group within the same molecule, positioned to attack the electrophilic carbonyl carbon and form a new ring.
Intermolecular Cyclization: This would likely involve a multi-step process where this compound reacts with another molecule, and a subsequent reaction step leads to the formation of a cyclic product.
The absence of dedicated studies on this topic suggests that either such reactions are not synthetically advantageous compared to other routes, or the resulting cyclic systems are not of significant interest to the research community. While one could theorize potential cyclization pathways, such as intramolecular Friedel-Crafts acylation of an N-aryl substituted pyrrolidine, there is no specific data, such as reaction conditions, yields, or mechanistic studies, available to construct a detailed and factual report as per the requested outline.
Therefore, a detailed section on the "Cyclization Reactions Involving Pyrrolidinecarbonyl Chloride" cannot be provided due to the lack of published research findings. Further investigation into proprietary databases or more obscure chemical literature might yield specific examples, but such information is not publicly available.
Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound as outlined. The search did not yield specific examples or detailed research findings regarding its use as a key synthetic intermediate in the following areas:
Construction of Complex Heterocyclic Scaffolds: No specific methods were found detailing the use of this compound for synthesizing pyrrolidine-derived macrocycles, fused ring systems, spiro compounds, or bridged systems.
Role in Asymmetric Synthesis: There is a lack of documented applications of this compound as an enantiomerically pure intermediate in stereoselective transformations or in diastereoselective reactions.
Precursor in Natural Product Synthesis: The literature reviewed does not identify this compound as a direct precursor in the total synthesis of natural products or their analogues.
While the pyrrolidine ring itself is a crucial component in many complex molecules and catalysts, the specific reagent "this compound" is not prominently featured in the literature for the advanced synthetic applications requested. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline.
Applications As a Key Synthetic Intermediate and Building Block
Precursor in Natural Product Synthesis and Analogues
Alkaloid Synthesis Utilizing Pyrrolidine (B122466) Building Blocks
Pyrrolidine derivatives are fundamental components of many polycyclic alkaloids. nih.gov While direct examples detailing the use of 3-Pyrrolidinecarbonyl chloride in the total synthesis of specific alkaloids are not extensively documented in readily available literature, its potential as a precursor to more complex pyrrolidine-containing fragments is significant. The general strategy involves the use of pyrrolidine-based building blocks that can be further elaborated into the intricate ring systems characteristic of alkaloids. nih.gov The acyl chloride group of this compound allows for its conjugation to other molecular fragments, setting the stage for subsequent cyclization and rearrangement reactions that are hallmarks of alkaloid synthesis.
Scaffold Derivatization for Enhanced Synthetic Utility
In medicinal chemistry and materials science, the modification of existing molecular scaffolds is a common strategy for fine-tuning properties and developing new functionalities. The pyrrolidine ring is considered a privileged scaffold due to its prevalence in bioactive compounds. researchgate.netnih.gov this compound serves as an excellent reagent for the derivatization of various scaffolds. For instance, it can be used to acylate amines, alcohols, and other nucleophilic groups on a parent molecule, thereby introducing the pyrrolidine-carbonyl unit. This modification can significantly impact the biological activity, solubility, and other physicochemical properties of the original scaffold. The ability to introduce this specific moiety can be particularly useful in creating libraries of compounds for drug discovery and screening.
Utility in the Synthesis of Advanced Organic Molecules
The reactivity of this compound extends beyond simple acylation, enabling the preparation of a variety of functionalized pyrrolidine derivatives that can serve as versatile intermediates for more complex synthetic endeavors.
Preparation of Functionalized Pyrrolidine Derivatives for Subsequent Transformations
This compound can be transformed into a range of other functional groups, thereby creating a diverse set of pyrrolidine-based building blocks. For example, the acyl chloride can be converted to esters, amides, and ketones through reactions with appropriate nucleophiles. These newly installed functional groups can then participate in a variety of subsequent chemical reactions, such as cross-coupling reactions, reductions, and further functional group interconversions. This versatility allows for the synthesis of highly substituted and stereochemically complex pyrrolidine derivatives that are valuable precursors for the synthesis of pharmaceuticals and other advanced organic materials.
The following table illustrates the conversion of this compound into various functionalized derivatives:
| Reactant | Product Functional Group |
| Alcohol (R-OH) | Ester (-COOR) |
| Amine (R-NH2) | Amide (-CONHR) |
| Organometallic Reagent (R-M) | Ketone (-COR) |
| Sodium Azide (NaN3) | Acyl Azide (-CON3) |
Advanced Analytical and Spectroscopic Characterization Techniques for Pyrrolidinecarbonyl Chloride Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 3-pyrrolidinecarbonyl chloride derivatives. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the pyrrolidine (B122466) ring and the acyl chloride group.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The signals for the protons on the pyrrolidine ring are typically found in the aliphatic region. The protons on carbons adjacent to the nitrogen atom (C2 and C5) are deshielded and appear further downfield compared to the protons on C4. The proton on C3, being attached to the carbon bearing the carbonyl chloride group, would be the most deshielded among the ring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals each unique carbon atom in the molecule. The most characteristic signal for this compound is the carbonyl carbon (C=O), which is highly deshielded and appears significantly downfield, typically in the range of 170-180 ppm. oregonstate.edu The carbons of the pyrrolidine ring attached to the nitrogen (C2 and C5) are also deshielded relative to typical alkanes and appear in the 45-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and molecular environments. oregonstate.edupdx.edulibretexts.orgucla.edu
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 170 - 180 |
| C2-H₂ | 3.5 - 3.8 | 48 - 55 |
| C3-H | 3.9 - 4.2 | 50 - 60 |
| C4-H₂ | 2.0 - 2.4 | 25 - 35 |
| C5-H₂ | 3.5 - 3.8 | 45 - 52 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acyl chloride group. Due to the high electronegativity of the chlorine atom, this bond is very strong, causing it to absorb at a characteristically high frequency, typically around 1800 cm⁻¹. reddit.com This peak is usually very intense and serves as a clear indicator of the acyl chloride functionality, distinguishing it from other carbonyl compounds like ketones, esters, or amides which absorb at lower frequencies.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkane) | Stretch | 2850 - 2960 | Medium-Strong |
| C=O (acyl chloride) | Stretch | 1785 - 1815 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. In electron ionization (EI) MS, the molecular ion (M⁺) peak for this compound would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for any chlorine-containing fragment, with an (M+2) peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ulethbridge.cayoutube.com
Common fragmentation pathways for acyl chlorides include alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the pyrrolidine ring breaks. libretexts.org Another prominent fragmentation is the loss of the chlorine radical (Cl•) or the loss of the entire carbonyl chloride group (•COCl). The fragmentation of the pyrrolidine ring itself can also occur, typically initiated by cleavage alpha to the nitrogen atom, leading to a stable iminium ion.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 133/135 | [C₅H₈ClNO]⁺ (Molecular Ion) | Shows characteristic 3:1 isotope pattern for Chlorine. youtube.com |
| 98 | [M - Cl]⁺ | Loss of a Chlorine radical. |
| 70 | [C₄H₈N]⁺ | Loss of the •COCl group, resulting in the pyrrolidine cation radical. |
| 63/65 | [COCl]⁺ | Phosgene (B1210022) cation, shows Chlorine isotope pattern. |
Chromatographic Separation and Analysis Methods
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds. Due to the high reactivity of acyl chlorides with common HPLC solvents (like water or methanol), direct analysis is challenging. google.comresearchgate.net A common and effective strategy is pre-column derivatization, where the reactive acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to analysis. nih.govresearchgate.net This approach not only stabilizes the analyte but can also introduce a chromophore to enhance detection by UV-Vis detectors.
For instance, the sample containing this compound can be reacted with anhydrous methanol (B129727) to form the corresponding methyl ester. researchgate.net The resulting stable solution can then be analyzed using reversed-phase HPLC.
Table 4: Representative HPLC Method Parameters for Analysis of a Derivatized Pyrrolidinecarbonyl Chloride
| Parameter | Typical Condition |
|---|---|
| Derivatizing Agent | Anhydrous Methanol or an amine (e.g., benzylamine) researchgate.netnih.gov |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis (Diode Array Detector) at an appropriate wavelength (e.g., 210 nm) or MS |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) for Volatile Derivatives and Reaction Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited thermal stability for direct GC analysis, its more volatile and stable derivatives can be readily analyzed. nist.gov GC is particularly useful when coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the components in a mixture. nih.gov
For the analysis of pyrrolidine-containing compounds, derivatization is often employed to increase volatility and improve chromatographic peak shape. researchgate.netnih.gov For example, fatty acids are often converted to their pyrrolidide derivatives for GC-MS analysis to aid in determining double bond positions. researchgate.net Conversely, a reactive compound like this compound could be derivatized into a less polar and more volatile species for analysis.
Table 5: Representative GC-MS Method Parameters for Analysis of Pyrrolidine Derivatives
| Parameter | Typical Condition |
|---|---|
| Chromatographic Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature of 50-100°C, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C |
| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode |
Compound Index
Chiral Purity Determination Techniques
The analysis of enantiomeric purity is a critical aspect of quality control for chiral pyrrolidine derivatives. nih.gov Various analytical methods have been developed to effectively separate and quantify enantiomers, often achieving high levels of sensitivity and accuracy. chiralpedia.com These techniques can be broadly categorized into direct and indirect methods. nih.gov Direct methods involve the use of a chiral environment, such as a chiral stationary phase (CSP) in chromatography, to differentiate between enantiomers. nih.gov Indirect methods rely on derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated using standard, non-chiral analytical systems. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the enantioselective analysis of pyrrolidine derivatives. nih.gov The method's success hinges on the interaction between the chiral analyte and a chiral stationary phase (CSP), which leads to the differential retention of enantiomers and, consequently, their separation. acs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly common and effective for a wide range of chiral compounds. nih.govresearchgate.net
Research has demonstrated the successful application of chiral HPLC for determining the enantiomeric ratio (er) of various pyrrolidine products. For instance, in the biocatalytic synthesis of chiral pyrrolidines, enantioselectivities were precisely measured by HPLC on a chiral phase after converting the pyrrolidine products to their benzoyl derivatives for improved detection and separation. nih.govacs.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov
The versatility of chiral HPLC allows for its application in diverse scenarios, from monitoring asymmetric reactions to the quality control of final products. nih.gov In one study, a new chiral pyrrolidine organocatalyst was synthesized, and its enantiomeric purity was confirmed using a Daicel Chiralpak AD column. nih.gov Another method was developed for assessing the enantiomeric purity of L-prolinamide, a key starting material for the antidiabetic drug Vildagliptin, by derivatizing the enantiomers with Marfey's reagent followed by analysis on a reverse-phase C18 column. juniperpublishers.com This indirect approach resulted in excellent separation and high accuracy. juniperpublishers.com
Table 1: Examples of Chiral HPLC Methods for Pyrrolidine Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Benzoyl-protected pyrrolidine derivatives | Not specified | Not specified | Not specified | nih.gov, acs.org |
| (2S,4R)-4-hydroxy-1-(4-nitrobenzoyl)-2-(phenylthiomethyl)pyrrolidine | Daicel Chiralpak AD | n-hexane/Isopropanol | UV (230 nm) | nih.gov |
| D-prolinamide (as diastereomer with Marfey's reagent) | Hypersil BDS C18 (Reverse Phase) | Not specified | UV (335 nm) | juniperpublishers.com |
While chiral HPLC is the predominant technique, other chromatographic and electrophoretic methods are also employed for the stereoisomeric separation of pyrrolidine derivatives and other chiral compounds. nih.gov These methods offer alternative selectivity and can be advantageous for specific applications.
Gas Chromatography (GC): Chiral GC is another powerful direct method for enantioseparation, particularly for volatile and thermally stable compounds. It utilizes capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. Although less common than HPLC for many pharmaceutical compounds due to thermal stability requirements, GC can offer very high resolution and speed. nih.gov
Capillary Electrophoresis (CE): Chiral Capillary Electrophoresis is a high-efficiency separation technique that uses a chiral selector added to the background electrolyte. nih.gov For the analysis of pyrrolidine derivatives, cationic β-cyclodextrin derivatives have been synthesized and used as effective chiral selectors. nih.gov The separation is based on the differential electrophoretic mobility of the enantiomer-selector complexes. CE is known for its high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. Chiral SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. It has gained popularity for both analytical and preparative-scale chiral separations in the pharmaceutical industry. nih.gov
Indirect Methods via Chiral Derivatization: As mentioned previously, an alternative to direct chiral separation is the use of chiral derivatizing agents (CDAs). nih.govnih.gov The enantiomers of a pyrrolidine derivative can be reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column (GC, HPLC, etc.). nih.gov Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) are commonly used for this purpose with amine-containing compounds. juniperpublishers.com
Table 2: Overview of Other Stereoisomeric Separation Methods
| Technique | Principle | Chiral Selector/Reagent | Applicability to Pyrrolidines | Reference |
| Gas Chromatography (GC) | Differential partitioning with a chiral stationary phase in a gas phase. | Cyclodextrin derivatives | Suitable for volatile and thermally stable derivatives. | nih.gov |
| Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. | Cationic β-cyclodextrin derivatives | Demonstrated for carboxylic and hydroxycarboxylic acid derivatives of pyrrolidine. | nih.gov |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid mobile phase and a chiral stationary phase. | Polysaccharide-based CSPs | A fast and green alternative to HPLC for analytical and preparative scales. | nih.gov |
| Indirect Analysis | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on an achiral column. | Marfey's reagent, FMOC-Cl | Effective for pyrrolidines with reactive functional groups (e.g., amines). | nih.gov, juniperpublishers.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Reactivity and Conformation
There is currently a lack of published data from quantum chemical calculations specifically detailing the reactivity and conformational landscape of 3-Pyrrolidinecarbonyl chloride.
Reaction Mechanism Elucidation via Computational Modeling
No computational models elucidating the reaction mechanisms involving this compound were found in the reviewed literature.
Prediction of Stereochemical Outcomes in Asymmetric Syntheses
Specific computational predictions for the stereochemical outcomes of asymmetric syntheses involving this compound are not available in existing research.
Molecular Docking and Interaction Studies with Organic Reagents
There are no available molecular docking or interaction studies that computationally model the binding and interaction of this compound with other organic reagents.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
The traditional synthesis of 3-Pyrrolidinecarbonyl chloride involves the conversion of its parent carboxylic acid, 3-pyrrolidinecarboxylic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride. Future research will likely focus on improving both the synthesis of the precursor acid and its subsequent conversion to the acyl chloride.
Key areas for development include:
Asymmetric Synthesis of Precursors: The biological activity of pyrrolidine-containing molecules is often dependent on their stereochemistry. Therefore, developing novel, highly stereoselective routes to enantiomerically pure 3-pyrrolidinecarboxylic acid is paramount. Organocatalytic methods, such as asymmetric Michael additions, represent a promising avenue for this purpose. rsc.orgresearchgate.net
Milder Chlorination Reagents: While effective, traditional chlorinating agents can be harsh and generate significant waste. Research into milder, more selective reagents or catalytic systems for the conversion of the carboxylic acid to the acyl chloride would be beneficial. This could include advancements in reagents that minimize side reactions and are more compatible with a wider range of functional groups.
One-Pot Procedures: Streamlining the synthesis by developing one-pot procedures that combine the formation of the pyrrolidine (B122466) ring and its subsequent functionalization to the acyl chloride would significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov
| Reagent Type | Examples | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | High reactivity, readily available | Developing alternatives with lower toxicity and waste profiles |
| Modern/Catalytic | Phosgene-free reagents (e.g., triphosgene), Vilsmeier reagent, Cyanuric chloride | Milder conditions, improved safety, catalytic options | Improving catalyst turnover, expanding substrate scope, use in flow systems acs.org |
Expanded Applications in Complex Molecule Synthesis
The true potential of this compound lies in its application as a versatile building block for constructing complex, high-value molecules, particularly in the pharmaceutical industry. The pyrrolidine scaffold is present in numerous FDA-approved drugs. nih.gov Future research will undoubtedly expand its use in synthesizing novel therapeutic agents.
Unexplored avenues include:
Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for FBDD campaigns. By reacting it with a diverse range of nucleophiles (amines, alcohols, etc.), large libraries of novel pyrrolidine-containing fragments can be generated and screened for biological activity.
Synthesis of Natural Product Analogues: Many natural products with interesting biological profiles contain the pyrrolidine core. tandfonline.com this compound can be used as a starting material to create simplified or modified analogues of these natural products, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.
Late-Stage Functionalization: Developing methods where the 3-pyrrolidinecarbonyl group can be introduced late in a synthetic sequence would be highly valuable. This approach allows for the rapid diversification of complex molecular scaffolds, accelerating the structure-activity relationship (SAR) studies essential for drug development.
Innovative Reactivity Studies and Catalyst Development
A deeper understanding of the reactivity of this compound and the development of novel catalytic systems to control its transformations are crucial for unlocking its full synthetic potential. The interplay between the secondary amine within the pyrrolidine ring and the reactive acyl chloride group presents unique challenges and opportunities.
Future research should focus on:
Controlling N- vs. C-Reactivity: The presence of the nitrogen atom in the pyrrolidine ring requires careful control of reaction conditions, often necessitating the use of protecting groups. A key research goal is the development of catalytic systems that can selectively promote reactions at the acyl chloride moiety without undesired side reactions at the nitrogen atom, thereby avoiding protection/deprotection steps. youtube.com
Stereoselective Catalysis: For chiral versions of this compound, developing catalysts that can control the stereochemical outcome of additions to the carbonyl group would be a significant advance. This would enable the synthesis of complex molecules with multiple, well-defined stereocenters.
Palladium-Catalyzed Cross-Coupling: Inspired by recent advances in the synthesis of 3-aryl pyrrolidines via palladium-catalyzed reactions, a future direction could involve converting the acyl chloride into other functional groups (e.g., ketones via Suzuki or Stille coupling) using novel palladium catalysts. chemrxiv.orgresearchgate.netnih.gov This would dramatically expand the range of accessible 3-substituted pyrrolidine derivatives.
Organocatalysis: Given the prominence of proline and its derivatives as organocatalysts, exploring the catalytic activity of molecules derived from this compound is a compelling avenue. mdpi.com Amide or ester derivatives could be designed to act as novel catalysts for a variety of asymmetric transformations.
Integration with Flow Chemistry and Automated Synthesis
Modernizing the handling and use of reactive chemical intermediates is a key trend in chemical synthesis. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and reproducibility.
Future integration strategies include:
In Situ Generation and Use: this compound, as a reactive and potentially hazardous acyl chloride, is an ideal candidate for flow chemistry. A future research direction involves developing a continuous flow process where 3-pyrrolidinecarboxylic acid is converted to the acyl chloride and immediately reacted with a nucleophile in a subsequent flow module. vapourtec.comoup.com This "on-demand" synthesis avoids the isolation and storage of the unstable intermediate, enhancing safety and process efficiency. acs.org
Automated Library Synthesis: Integrating this in situ flow process with automated synthesis platforms would enable the rapid production of large libraries of 3-substituted pyrrolidine derivatives. researchgate.netakjournals.com An automated system could systematically vary the nucleophile, allowing for high-throughput synthesis of amides, esters, and other derivatives for screening in drug discovery and materials science. magritek.comchemrxiv.org
Sustainable Chemistry Approaches in Production and Application
Adhering to the principles of green chemistry is no longer an option but a necessity for modern chemical synthesis. nih.gov Future research on this compound must incorporate sustainability at every stage, from its production to its application.
Key green chemistry considerations are:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions and reagents that minimize the formation of byproducts.
Use of Greener Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents traditionally used in pyrrolidine and acyl chloride synthesis with more environmentally benign alternatives. mdpi.commostwiedzy.pl This includes exploring bio-derived solvents or even aqueous reaction conditions.
Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic alternatives is a core principle of green chemistry. Developing efficient catalytic methods for both the synthesis of the pyrrolidine precursor and its subsequent reactions will reduce waste and energy consumption. nih.gov
Reducing Derivatization: As stated in the eighth principle of green chemistry, unnecessary derivatization steps should be minimized or avoided. youtube.com A major goal for future research is to develop synthetic methods that allow for the selective reaction of this compound without the need for N-protection, thus shortening synthetic sequences and reducing waste. nih.gov
| Green Chemistry Principle | Future Research Application |
|---|---|
| 1. Waste Prevention | Develop high-yield, catalytic syntheses to minimize byproduct formation. nih.gov |
| 3. Less Hazardous Chemical Syntheses | Replace traditional chlorinating agents with safer, phosgene-free alternatives. |
| 5. Safer Solvents and Auxiliaries | Explore syntheses in bio-derived solvents or aqueous media. mostwiedzy.pl |
| 8. Reduce Derivatives | Develop chemoselective reactions that avoid the need for N-protecting groups. youtube.com |
| 9. Catalysis | Focus on organocatalytic and metal-catalyzed routes for synthesis and functionalization. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-pyrrolidinecarbonyl chloride, and how are reaction conditions optimized?
- Methodology :
- Nucleophilic Substitution : Start with pyrrolidine derivatives (e.g., 3-hydroxymethylpyrrolidine) and treat with acylating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (temperature, solvent) are critical: anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C under inert atmosphere prevents side reactions .
- Purification : Post-reaction, remove excess reagents via vacuum distillation. Recrystallize the product using non-polar solvents (e.g., hexane) to isolate high-purity this compound .
- Key Data :
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Substitution | SOCl₂, DCM, 25°C | 75–85 |
| Substitution | Oxalyl chloride, THF, 0°C | 65–75 |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 3.5–4.0 ppm for chloromethyl protons; δ 1.8–2.2 ppm for pyrrolidine ring protons) and ¹³C NMR (δ 40–50 ppm for chlorinated carbon) confirm structure .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 156.05 (C₅H₁₀ClN⁺) validate molecular weight .
- Infrared (IR) Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .
Q. How can researchers mitigate hydrolysis of this compound during storage?
- Methodology :
- Store under anhydrous conditions (desiccated environment, argon atmosphere).
- Use stabilizers like molecular sieves or anhydrous magnesium sulfate in storage vials .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?
- Experimental Design :
- Variable Testing : Compare reaction rates in polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) at 25°C and 50°C.
- Monitoring : Use TLC or HPLC to track product formation. Polar solvents increase reaction rates due to enhanced nucleophilicity, but may promote side reactions (e.g., hydrolysis) at higher temperatures .
- Data Contradiction Analysis :
- If yields drop unexpectedly at elevated temperatures, investigate thermal decomposition via DSC or GC-MS to identify byproducts .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of this compound?
- Methodology :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- Computational Modeling : Density Functional Theory (DFT) calculations predict steric and electronic effects influencing stereoselectivity .
- Case Study :
- In reactions with L-proline derivatives, unexpected R-configuration dominance was traced to solvent-induced conformational locking of the pyrrolidine ring .
Q. How can researchers optimize catalytic systems for asymmetric synthesis using this compound?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in Michael addition or aldol reactions.
- Kinetic Analysis : Use in-situ IR or NMR to monitor enantiomeric excess (ee) and adjust catalyst loading (0.5–5 mol%) .
- Data Table :
| Catalyst | Reaction Type | ee (%) |
|---|---|---|
| (R)-BINAP-Pd | Aldol Addition | 85 |
| Proline-derived | Michael Addition | 78 |
Q. What are the biological implications of this compound in drug discovery?
- Methodology :
- Structural Analogs : Compare with pharmacologically active pyrrolidine derivatives (e.g., 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride) to identify bioisosteres .
- Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like GABA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
